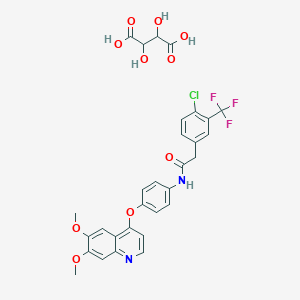
c-Kit-IN-3 (tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Kit-IN-3 (tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is a type of receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors (GISTs) that are dependent on c-KIT signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Kit-IN-3 (tartrate) involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the core structure: This involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 6,7-dimethoxyquinoline-4-ol under specific conditions to form an intermediate.
Acylation: The intermediate is then acylated with 4-(4-chlorophenyl)acetyl chloride to form the final product.
Tartrate formation: The final product is then reacted with tartaric acid to form the tartrate salt, which enhances its solubility and bioavailability
Industrial Production Methods
Industrial production of c-Kit-IN-3 (tartrate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to ensure complete reaction and minimize by-products.
Purification: Using techniques such as recrystallization and chromatography to achieve high purity of the final product.
Scalability: Ensuring that the process can be scaled up without significant loss of yield or purity
Chemical Reactions Analysis
Types of Reactions
c-Kit-IN-3 (tartrate) primarily undergoes:
Substitution reactions: Due to the presence of halogen atoms in its structure, it can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: These reactions can modify the functional groups present in the compound, potentially altering its activity
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Can lead to the formation of derivatives with different functional groups.
Oxidation reactions: Can result in the formation of oxidized derivatives with altered biological activity.
Reduction reactions: Can produce reduced derivatives with potentially different pharmacological properties
Scientific Research Applications
c-Kit-IN-3 (tartrate) has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of kinase inhibitors.
Biology: Helps in understanding the role of c-KIT signaling in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly GISTs.
Industry: Used in the development of new drugs targeting c-KIT and related pathways
Mechanism of Action
c-Kit-IN-3 (tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to:
Blocking of downstream signaling pathways: Such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.
Induction of apoptosis: In c-KIT-dependent cancer cells, leading to reduced tumor growth
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another c-KIT inhibitor, but less selective compared to c-Kit-IN-3 (tartrate).
Sunitinib: A multi-targeted kinase inhibitor that also inhibits c-KIT but has broader activity against other kinases.
Dasatinib: Inhibits c-KIT along with several other kinases, used in the treatment of chronic myeloid leukemia
Uniqueness
c-Kit-IN-3 (tartrate) stands out due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. This makes it particularly valuable in research and potential therapeutic applications where selective inhibition of c-KIT is desired .
Properties
Molecular Formula |
C30H26ClF3N2O10 |
|---|---|
Molecular Weight |
667.0 g/mol |
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
WPLXVFQLVREXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















